molecular formula C16H24O3 B1208134 Methyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS No. 2511-22-0

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No.: B1208134
CAS No.: 2511-22-0
M. Wt: 264.36 g/mol
InChI Key: UPVYFJALDJUSOV-UHFFFAOYSA-N
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Description

3, 5-Bis(1, 1-dimethylethyl)-4-hydroxy-benzoic acid ethyl ester belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters. These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group. 3, 5-Bis(1, 1-dimethylethyl)-4-hydroxy-benzoic acid ethyl ester is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 5-Bis(1, 1-dimethylethyl)-4-hydroxy-benzoic acid ethyl ester has been primarily detected in saliva.
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-benzoic acid ethyl ester is a benzoate ester.

Scientific Research Applications

Metabolism Studies

One of the major applications of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (BHT) is in metabolism studies. Daniel, Gage, and Jones (1968) investigated the metabolism of BHT in rats and humans, discovering that the metabolites in rats include BHT-acid, both free and as a glucuronide, along with S-(3,5-di-tert-butyl-4-hydroxybenzyl)-N-acetylcysteine (Daniel et al., 1968).

Synthesis Methods

Yi (2003) detailed a method for synthesizing 3,5-Di-tert-butyl-4-hydroxybenzoic acid, yielding an overall yield of 63.7% (Yi, 2003). Similarly, Kindra and Evans (2014) explored a bismuth-based cyclic synthesis process for 3,5-di-tert-butyl-4-hydroxybenzoic acid, utilizing bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).

Antioxidant Applications

Research by Shakir, Ariffin, and Abdulla (2014) involved synthesizing compounds by reacting aryl hydrazides with 3,5-di-tert-butyl 4-hydroxybenzoic acid. These compounds showed significant antioxidant properties (Shakir, Ariffin, & Abdulla, 2014).

Food Additive Metabolism

Aoki (1962) isolated 3,5-di-tert-butyl-4-hydroxybenzoic acid from the urine of rabbits that had consumed 2,6-di-tert-butyl-p-cresol, a common food additive (Aoki, 1962).

In Vitro Cytotoxicity

Ding, Liu, Tian, and Quan (2012) synthesized triorganotin 3,5-di-tert-butyl-4-hydroxybenzoates and evaluated their in vitro cytotoxicity, finding them more effective than cis-platin against human tumor cell lines (Ding et al., 2012).

Safety and Hazards

“Methyl 3,5-di-tert-butyl-4-hydroxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and avoiding release to the environment .

Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. For instance, it should be stored in a dry, well-ventilated place away from heat sources and flammable materials .

Properties

IUPAC Name

methyl 3,5-ditert-butyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(18)19-7)9-12(13(11)17)16(4,5)6/h8-9,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVYFJALDJUSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947975
Record name Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2511-22-0
Record name Methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Record name Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate
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Synthesis routes and methods

Procedure details

In a 500 cc 1-necked, round bottom flask, fitted with a condenser and stirring bar, were placed under nitrogen: 37.55 g. (0.15 mole) 3,5-di-tert.-butyl-4-hydroxybenzoic acid, 7.5 g. Amberlyst 15 catalyst, and 300 cc (7.43 moles) methanol. The solution was refluxed 15 hours, after which time the hot solution was filtered, concentrated, and cooled to afford 31.9 g. (81%) white crystals which were washed with hexane and dried. The melting point was 165.0° -166.5° C. The infrared and NMR spectra of the product were consistent with those expected from methyl 3,5-di-tert. butyl-4-hydroxybenzoate.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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